Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula C19H26N2O3. It is a member of the diazaspirodecane family, characterized by a spirocyclic structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: A similar compound with a slightly different structure, used in similar applications.
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Another related compound with distinct chemical properties and uses.
Uniqueness
Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both phenyl and tert-butyl groups.
Properties
IUPAC Name |
tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-9-19(10-12-21)13-15(20-16(19)22)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGQUWQTXOLKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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